molecular formula C18H25NO4Si B1393345 (E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate CAS No. 1189171-55-8

(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate

Cat. No. B1393345
CAS RN: 1189171-55-8
M. Wt: 347.5 g/mol
InChI Key: YJKDRRBSPXEGHX-BQYQJAHWSA-N
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Description

This compound is a complex organic molecule that contains a furo[3,2-b]pyridine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a tert-butyldimethylsilyloxy group, which is often used in organic synthesis as a protective group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed Suzuki-Miyaura coupling reactions . The tert-butyldimethylsilyloxy group can be introduced using tert-butyldimethylsilyl chloride in the presence of a base .


Molecular Structure Analysis

The molecular structure of this compound likely includes a planar furopyridine ring, with the tert-butyldimethylsilyloxy group and the acrylate group attached to the ring .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is often used as a protective group in organic synthesis, and can be removed under acidic conditions or with fluoride ions .

Scientific Research Applications

1. Photocycloaddition Studies

(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate has been involved in studies related to photocycloaddition, particularly with furo[3,2-c]pyridin-4(5H)-one. This research provides insights into the chemical behavior and potential applications of this compound in photocycloaddition reactions (Shiotani & Tsukamoto, 1995).

2. Cyclization in Organic Synthesis

The compound has been utilized in the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates. This research highlights its importance in facilitating cyclization reactions, which are crucial in organic synthesis (Pevzner, 2021).

3. Palladium-Mediated Cyclizations

This chemical has been a part of studies focusing on palladium-mediated cyclizations to create furanosides and furanones with acrylate sidechains. Such research underscores its role in complex organic synthesis and molecular modification (Walkup & Mosher, 1993).

4. Synthesis of Novel Heterocyclic Compounds

The compound plays a role in the synthesis of novel heterocyclic compounds like furo[3,2-b]pyridine, demonstrating its utility in the development of new organic materials (Shiotani & Morita, 1986).

5. Diblock Copolymer Synthesis

It has been involved in the synthesis of diblock copolymers, particularly in the context of fluorescent dye labeling. This application is significant in the field of polymer chemistry and materials science (Tong, Zhou, Ni, & Winnik, 2001).

properties

IUPAC Name

methyl (E)-3-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4Si/c1-18(2,3)24(5,6)22-12-14-10-15-16(23-14)9-13(11-19-15)7-8-17(20)21-4/h7-11H,12H2,1-6H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKDRRBSPXEGHX-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674100
Record name Methyl (2E)-3-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate

CAS RN

1189171-55-8
Record name Methyl (2E)-3-[2-({[tert-butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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